

# Application of L-364,718 (Devazepide) in Studying Visceral Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | L-364918 |           |
| Cat. No.:            | B1673718 | Get Quote |

Note on Compound Identification: Initial searches for "L-364,918" did not yield specific results in the context of visceral pain research. However, extensive information is available for the closely related and structurally similar compound L-364,718, a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor, also known as devazepide. This document will focus on the application of L-364,718 in visceral pain models, assuming it is the compound of interest for researchers in this field.

### Introduction

Visceral pain, originating from internal organs, is a complex and often poorly localized sensation that is a hallmark of disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1] The cholecystokinin (CCK) signaling pathway, particularly through the CCK1 receptor, has been identified as a significant modulator of visceral nociception. Cholecystokinin, a peptide hormone released in the gastrointestinal tract, can enhance visceral sensitivity, and its effects are mediated through CCK1 receptors located on various cells, including vagal afferent neurons.[2][3]

L-364,718 (devazepide) is a valuable pharmacological tool for investigating the role of the CCK1 receptor in visceral pain pathways. By selectively blocking this receptor, researchers can elucidate the contribution of endogenous CCK to visceral hypersensitivity and explore the therapeutic potential of CCK1 receptor antagonism for managing visceral pain conditions.

## **Data Presentation**



The following tables summarize qualitative and semi-quantitative data on the effects of the CCK1 receptor antagonist L-364,718 in a visceral pain model.

Table 1: Effect of L-364,718 on Stress-Induced Visceral Hypersensitivity in Mice

| Model                             | Animal | Treatment                                              | Dosage        | Effect on<br>Visceral<br>Hypersensiti<br>vity                   | Reference |
|-----------------------------------|--------|--------------------------------------------------------|---------------|-----------------------------------------------------------------|-----------|
| Colorectal<br>Distension<br>(CRD) | Mouse  | L-364,718<br>(CCK-<br>A/CCK1<br>receptor<br>inhibitor) | Not specified | Blocked<br>visceral<br>hypersensitivi<br>ty caused by<br>stress | [4]       |

Table 2: Effect of L-364,718 on Morphine Antinociception in a Visceral Pain Model

| Model                                             | Animal | Treatment                 | Effect on<br>Morphine<br>Antinociception | Reference |
|---------------------------------------------------|--------|---------------------------|------------------------------------------|-----------|
| Colorectal Distension (CRD) in TNBS- treated rats | Rat    | Intrathecal L-<br>364,718 | No effect                                | [5]       |

# **Experimental Protocols**

Detailed methodologies for two key experiments to study the effect of L-364,718 on visceral pain are provided below.

Protocol 1: Colorectal Distension (CRD) Model in Rats to Assess Visceral Sensitivity

This protocol is adapted from established methods for inducing and measuring visceral pain in rodents.[6][7][8]



#### Materials:

- Male Sprague-Dawley rats (200-250 g)
- L-364,718 (Devazepide)
- Vehicle for L-364,718 (e.g., 10% DMSO in saline)
- Colorectal distension balloon (e.g., 5 cm latex balloon)
- Barostat or pressure-controlled inflation device
- Electromyography (EMG) recording equipment (optional, for visceromotor response measurement)
- Anesthesia (for balloon insertion, e.g., isoflurane)

#### Procedure:

- Animal Preparation:
  - House rats individually and allow them to acclimate for at least 7 days before the experiment.
  - o On the day of the experiment, lightly anesthetize the rat with isoflurane.
  - Gently insert the lubricated colorectal distension balloon into the colorectum, with the end
    of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
  - Allow the rat to recover from anesthesia for at least 30 minutes in a testing chamber.
- Drug Administration:
  - Administer L-364,718 or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
     The timing of administration should be based on the pharmacokinetic profile of the compound.
- Colorectal Distension and Pain Assessment:



- Connect the balloon catheter to the barostat.
- Apply graded colorectal distension pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest period between each distension (e.g., 4 minutes).
- Assess the visceral pain response using one of the following methods:
  - Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response on a scale of 0-4 (0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of the pelvis).
  - Visceromotor Response (VMR): If using EMG, record the electrical activity of the abdominal muscles during distension and quantify the response.
- Data Analysis:
  - Compare the AWR scores or VMR amplitudes between the L-364,718-treated group and the vehicle-treated group at each distension pressure. A reduction in the response in the treated group indicates an analgesic effect.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice to Assess Visceral Nociception

This protocol is a standard method for evaluating peripheral analgesics.[1][9]

#### Materials:

- Male Swiss Webster mice (20-25 g)
- L-364,718 (Devazepide)
- Vehicle for L-364,718
- 0.6% Acetic acid solution in saline
- Observation chambers

#### Procedure:

Animal Acclimatization:



- Allow mice to acclimate to the observation chambers for at least 30 minutes before the experiment.
- Drug Administration:
  - Administer L-364,718 or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the acetic acid injection.
- Induction of Writhing:
  - Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).
- Observation and Data Collection:
  - Immediately after the acetic acid injection, place the mouse in the observation chamber.
  - Count the number of writhes (a characteristic stretching and constriction of the abdomen)
     for a set period (e.g., 20 minutes), starting 5 minutes after the injection.
- Data Analysis:
  - Calculate the mean number of writhes for the L-364,718-treated group and the vehicletreated group.
  - Express the analgesic effect as the percentage of inhibition of writhing compared to the vehicle control group.

## **Signaling Pathways and Visualizations**

CCK1 Receptor Signaling in Visceral Nociception

Cholecystokinin (CCK) released from enteroendocrine cells in the gut binds to CCK1 receptors on vagal afferent nerve terminals.[3] This binding activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[2][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[6][11] This signaling cascade ultimately leads to the sensitization of ion channels, such as Transient Receptor Potential (TRP) channels, increasing neuronal excitability and enhancing the



## Methodological & Application

Check Availability & Pricing

transmission of pain signals to the central nervous system.[12] L-364,718 acts by competitively blocking the initial binding of CCK to the CCK1 receptor, thereby inhibiting this entire downstream signaling pathway.[13]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Involvement of endogenous CCK and CCK1 receptors in colonic motor function PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight TMEM16B determines cholecystokinin sensitivity of intestinal vagal afferents of nodose neurons [insight.jci.org]
- 3. Mechanisms of CCK signaling from gut to brain PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut-derived cholecystokinin contributes to visceral hypersensitivity via nerve growth factor-dependent neurite outgrowth PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal CCK1 receptors contribute to somatic pain hypersensitivity induced by malocclusion via a reciprocal neuron-glial signaling cascade PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin receptor expression and signaling remains constant across time of day in rat vagal afferent neurons PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo pharmacology of L-364,718, a new potent nonpeptide peripheral cholecystokinin antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [rex.libraries.wsu.edu]
- 11. news-medical.net [news-medical.net]
- 12. Intracellular signaling in primary sensory neurons and persistent pain PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of nonsteroidal anti-inflammatory drugs on colorectal distension-induced visceral pain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of L-364,718 (Devazepide) in Studying Visceral Pain Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673718#application-of-l-364-918-in-studying-visceral-pain-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com